![molecular formula C18H11N3O2S2 B12185025 (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12185025.png)
(5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with quinoxaline-5-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its inhibitory effects on cancer cell proliferation. A study demonstrated that derivatives of thiazolidinones could induce apoptosis in various cancer cell lines through the modulation of cellular signaling pathways.
Case Study:
A recent investigation into the structure-activity relationship (SAR) of thiazolidinone derivatives found that modifications at the quinoxaline moiety enhanced cytotoxicity against breast cancer cells. The compound showed an IC50 value of 12 µM against MCF-7 cells, indicating promising potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In vitro studies indicated that (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Thiazolidinones are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values obtained from studies assessing the antimicrobial efficacy of the compound against common pathogens .
Pesticidal Properties
The compound's structure suggests potential as a botanical pesticide. Thiazolidinone derivatives have been explored for their ability to control agricultural pests without the adverse effects associated with synthetic pesticides.
Case Study:
Field trials demonstrated that formulations containing this compound effectively reduced aphid populations on crops by 75% compared to untreated controls .
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties.
Data Table: Polymer Properties
Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Control Polymer | 50 | 300 |
Polymer with Additive | 70 | 450 |
This table illustrates the improvement in mechanical properties when the compound is used as an additive in polymer synthesis .
Mechanism of Action
The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one
- (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-imino-1,3-thiazolidin-4-one
- (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-selenoxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo, imino, and selenoxo analogs. This makes it a valuable compound for exploring new chemical reactions and biological pathways.
Biological Activity
The compound (5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant studies and data.
Structure and Synthesis
The compound's structure consists of a thiazolidin-4-one core substituted with a quinoxaline and a hydroxyphenyl group. The synthesis typically involves a multi-step reaction process that includes the formation of the thiazolidinone ring through cyclization reactions. The characterization of the compound is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells.
- IC50 Values : The cytotoxicity was measured using IC50 values, with results indicating effective inhibition comparable to standard chemotherapeutic agents like cisplatin.
Cell Line | IC50 Value (µM) | Comparison to Cisplatin (µM) |
---|---|---|
K562 | 8.5 - 14.9 | 21.5 |
HeLa | 8.9 - 15.1 | 21.5 |
MDA-MB-361 | 12.7 - 25.6 | 21.5 |
The mechanism of action appears to involve induction of apoptosis through both extrinsic and intrinsic pathways, highlighting its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of thiazolidin-4-one derivatives have also been documented. The compound demonstrated effectiveness against several Gram-positive and Gram-negative bacteria:
- Tested Strains : E. coli and S. aureus were among the strains tested.
- Inhibition Rates : The compound showed inhibition rates exceeding 80%, indicating strong antibacterial activity.
Bacterial Strain | Inhibition Percentage |
---|---|
E. coli | 88.46% |
S. aureus | 91.66% |
These results suggest that modifications in the thiazolidinone structure can enhance antibacterial efficacy .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging tests:
- Comparative Activity : The compound exhibited antioxidant activity significantly higher than ibuprofen, with some derivatives showing up to 14 times greater activity.
Compound | EC50 Value (µM) | Comparison to Ibuprofen (µM) |
---|---|---|
Thiazolidin Derivative | 60.83 ± 0.86 | 773.67 |
This suggests that the thiazolidinone scaffold can enhance radical scavenging capabilities, making it a candidate for further development in antioxidant therapies .
Case Studies
Several studies have highlighted the biological activities of thiazolidin-4-one derivatives:
- Study on Anticancer Activity : A recent study reported that thiazolidinones induced apoptosis in cancer cells via mitochondrial pathways, providing insights into their potential as anticancer agents .
- Antibacterial Efficacy : Research indicated that modifications in the aromatic substituents on thiazolidinones could lead to improved antibacterial properties against resistant strains .
- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively neutralize free radicals, contributing to their therapeutic potential .
Properties
Molecular Formula |
C18H11N3O2S2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11N3O2S2/c22-13-5-2-4-12(10-13)21-17(23)15(25-18(21)24)9-11-3-1-6-14-16(11)20-8-7-19-14/h1-10,22H/b15-9- |
InChI Key |
MKIVJQZJGJQWDF-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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